

Application Note & Protocol: Encapsulation of Small Molecules in Eak16-II Nanofibers

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Compound of Interest

Compound Name: Eak16-II

Cat. No.: B12375766

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Introduction

Self-assembling peptides (SAPs) have emerged as versatile biomaterials with significant potential in drug delivery and tissue engineering.[1] Among these, **Eak16-II**, a 16-amino acid peptide with the sequence (AEAEAKAK)₂, is particularly noteworthy.[2][3] **Eak16-II** is an ionic-complementary peptide that self-assembles into stable β -sheet structures, which then form nanofibers and, at higher concentrations, hydrogels.[2][4] This self-assembly is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. The amphiphilic nature of **Eak16-II**, with distinct hydrophobic and hydrophilic faces, allows for the encapsulation of hydrophobic small molecules, protecting them from aqueous environments and enabling their delivery. This application note provides a detailed protocol for the encapsulation of small molecules using **Eak16-II**, along with methods for characterization.

Principle of Encapsulation

The encapsulation of hydrophobic small molecules within **Eak16-II** nanofibers is primarily driven by hydrophobic interactions. The alanine residues of **Eak16-II** form a hydrophobic face on the β -sheet structure, creating a favorable environment for non-polar molecules. When **Eak16-II** and a hydrophobic drug are mixed in an aqueous solution, the peptide self-assembles around the drug molecules, effectively encapsulating them within the core of the resulting nanofibers. This process can be influenced by factors such as pH and ionic strength, which

affect the charge and conformation of the peptide. The resulting nanoparticles can enhance the solubility and bioavailability of the encapsulated drug.

Materials

- **Eak16-II** peptide (lyophilized powder, >95% purity)
- Small molecule to be encapsulated (e.g., ellipticine, curcumin)
- Organic solvent for the small molecule (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
- Deionized (DI) water (18 MΩ·cm)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Experimental Protocols

Preparation of **Eak16-II** Stock Solution

- Calculate the required mass of lyophilized **Eak16-II** powder to prepare a 1 mM stock solution. The molecular weight of **Eak16-II** is 1657.9 g/mol .
- Dissolve the calculated mass of **Eak16-II** in the appropriate volume of DI water in a microcentrifuge tube.
- Vortex the solution for 30-60 seconds to ensure complete dissolution.
- For long-term storage, aliquot the stock solution and store at -20°C. For immediate use, the solution can be stored at 4°C for up to one week.

Encapsulation of Hydrophobic Small Molecules

This protocol is a general guideline and may require optimization for specific small molecules.

- Prepare the Small Molecule Stock Solution: Dissolve the hydrophobic small molecule in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 5-10 mg/mL).
- Co-incubation:
 - In a clean microcentrifuge tube, add the desired volume of the **Eak16-II** stock solution.
 - While vortexing the **Eak16-II** solution, add the small molecule stock solution dropwise to achieve the desired final peptide-to-drug molar ratio. Ratios from 1:1 to 10:1 (peptide:drug) have been reported to be effective.
 - The final concentration of the organic solvent should be kept low (typically <2% v/v) to minimize its effect on peptide self-assembly.
- Incubation: Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate self-assembly and encapsulation.
- Purification (Optional): To remove any unencapsulated, precipitated drug, centrifuge the solution at a low speed (e.g., 2000 x g for 5 minutes). The supernatant will contain the **Eak16-II** encapsulated small molecules.

Characterization of Eak16-II Encapsulated Nanoparticles

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity index (PDI) of the nanoparticles in solution.

- Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to a suitable concentration for DLS analysis.
- Measurement:
 - Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
 - Perform the measurement according to the instrument's instructions.

- Acquire at least three measurements per sample for statistical analysis.
- Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the PDI. A lower PDI value (ideally < 0.3) indicates a more monodisperse sample.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the **Eak16-II** nanofibers and the encapsulated small molecules.

- Sample Preparation:
 - Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
 - Allow the sample to adsorb for 1-2 minutes.
 - Wick away the excess liquid with filter paper.
 - (Optional) For negative staining, apply a drop of a suitable staining agent (e.g., 2% uranyl acetate) for 30-60 seconds and then wick away the excess.
 - Allow the grid to air dry completely.
- Imaging: Image the grid using a TEM at an appropriate accelerating voltage. Look for the characteristic fibrillar structures of **Eak16-II**.

Data Presentation

Quantitative data from characterization experiments should be summarized in tables for clarity and comparison.

Table 1: Dynamic Light Scattering (DLS) Data

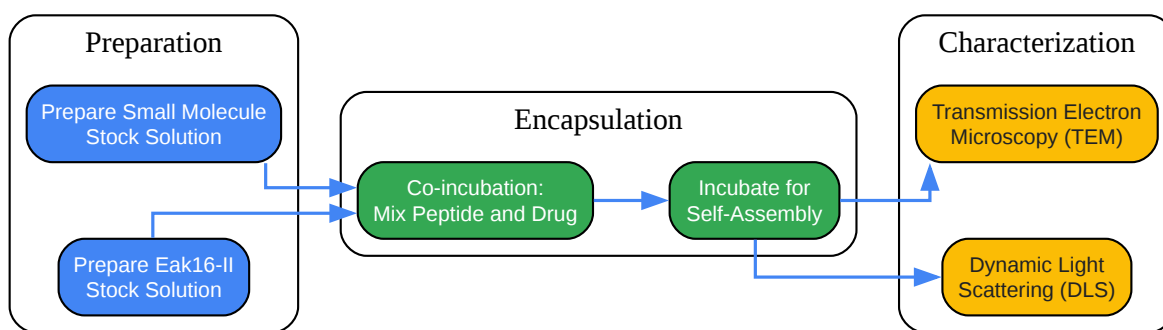
Sample	Z-Average (d.nm)	Polydispersity Index (PDI)
Eak16-II (Control)	80 ± 5	0.25
Eak16-II + Drug A	110 ± 8	0.21
Eak16-II + Drug B	125 ± 10	0.28

Table 2: Encapsulation Efficiency and Drug Loading

Formulation (Peptide:Drug Ratio)	Encapsulation Efficiency (%)	Drug Loading (%)
1:1	75 ± 4	5.2 ± 0.3
5:1	88 ± 3	8.1 ± 0.5
10:1	92 ± 2	10.5 ± 0.7

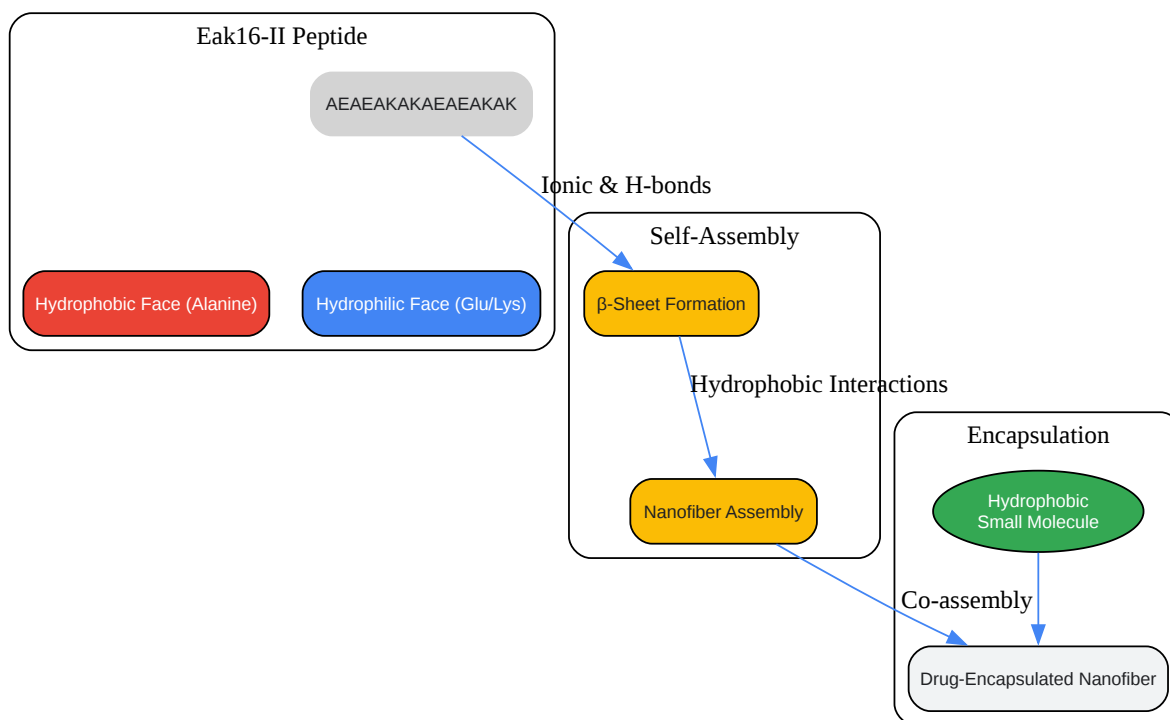
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific small molecule and experimental conditions.

Visualizations



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Caption: Experimental workflow for the encapsulation of small molecules in **Eak16-II**.



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Caption: Proposed mechanism of **Eak16-II** self-assembly and small molecule encapsulation.

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